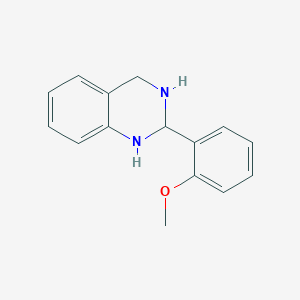

2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Description

Properties

CAS No. |

84571-05-1 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline |

InChI |

InChI=1S/C15H16N2O/c1-18-14-9-5-3-7-12(14)15-16-10-11-6-2-4-8-13(11)17-15/h2-9,15-17H,10H2,1H3 |

InChI Key |

NJSVNEYHITUQSI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2NCC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Preparation via Cyclization of N-(2-Methoxyphenyl)anthranilic Acid with Acetic Anhydride

One of the classical and well-documented methods for synthesizing N-aryl tetrahydroquinazolines, including 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, involves the cyclization of N-(2-methoxyphenyl)anthranilic acid using acetic anhydride as a dehydrating agent.

Procedure Summary:

- N-(2-Methoxyphenyl)anthranilic acid is heated with an excess of acetic anhydride.

- The reaction is conducted in the presence of glacial acetic acid, with a weight ratio of glacial acetic acid to N-(2-methoxyphenyl)anthranilic acid ranging from about 1:2 to 5:1.

- The mixture is heated under controlled conditions, facilitating cyclization and dehydration to form the 2,4-diketo-tetrahydroquinoline intermediate.

- The reaction mixture is then poured into dilute aqueous sodium hydroxide to neutralize and extract the product.

- Acidification with concentrated hydrochloric acid precipitates the product, which is filtered, washed, and dried.

- The yield reported for N-(2-methoxyphenyl)-2,4-diketo tetrahydroquinoline is approximately 66% coupling value, corresponding to 158 parts of product.

- The presence of glacial acetic acid as a diluent improves both yield and purity; omission leads to a 10.5% decrease in yield and lower purity.

- The final product is isolated as a solid with high purity after washing and drying.

- The reaction proceeds via intramolecular cyclization of the anthranilic acid derivative facilitated by acetic anhydride, which acts as a dehydrating agent.

- The methoxy substituent at the ortho position (2-position) on the phenyl ring influences reactivity and regioselectivity.

This method is a classical approach and serves as a foundational synthetic route for preparing various N-aryl tetrahydroquinazolines, including the target compound.

Additional Notes on Synthetic Variations and Conditions

- The use of Lewis acids such as boron trifluoride etherate (BF3·OEt2) has been reported in the synthesis of related tetrahydroquinoline derivatives via imino Diels-Alder reactions, which might be adapted for tetrahydroquinazoline synthesis.

- Purification techniques commonly involve extraction with ethyl acetate, drying over sodium sulfate, and silica gel chromatography.

- Reaction monitoring is typically performed by thin-layer chromatography (TLC) and confirmed by NMR and mass spectrometry.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | N-(2-Methoxyphenyl)anthranilic acid | Acetic anhydride, glacial acetic acid, heat | ~66 | Classical cyclization; requires acid-base workup; high purity with acetic acid diluent |

| 2 | α-Aminoamidines + Diarylidene cyclohexanones | Pyridine, heat (100 °C, 24 h) | 47–80 | Michael addition/cyclization; adaptable for various substituents |

| 3 | 2-Alkenyl anilines + 2-Methoxybenzaldehyde + Ethyl cyanoacetate | DBU base, one-pot cascade reaction | Not specified | Efficient multi-component reaction; suitable for tetrahydroquinoline analogs |

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological activities.

Comparison with Similar Compounds

Biological Activity

2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is a compound belonging to the tetrahydroquinoline class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Synthesis

The molecular structure of this compound can be derived from the tetrahydroquinoline framework with a methoxy-substituted phenyl group. The synthesis typically involves multi-step organic reactions that may include cyclization and substitution processes. Various synthetic methods have been reported in literature for generating related compounds with diverse substituents.

Anticancer Activity

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity : Compounds similar to this compound have shown potent cytotoxic effects in various cancer cell lines. In one study, derivatives exhibited GI50 values ranging from 1.5 to 1.7 nM against resistant cancer cell lines, outperforming conventional chemotherapeutics like paclitaxel .

- Mechanism of Action : These compounds are believed to inhibit tubulin polymerization and interfere with colchicine binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Antifungal Activity

The antifungal properties of tetrahydroquinolines have also been explored:

- In vitro Studies : Compounds related to this compound demonstrated effective antifungal activity against various strains of Aspergillus and dermatophytes such as Trichophyton mentagrophytes. The minimum inhibitory concentrations (MICs) were reported as low as 16-32 μg/mL .

- Fungicidal vs. Fungistatic : Some derivatives showed fungicidal activity rather than merely fungistatic effects, indicating their potential for treating chronic fungal infections .

Anti-inflammatory Activity

The anti-inflammatory potential of tetrahydroquinolines is another area of interest:

- Inhibition of Pro-inflammatory Mediators : Compounds have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated microglial cells. IC50 values for these inhibitory effects ranged from 20–40 µM .

- Mechanistic Insights : The anti-inflammatory effects are often attributed to the modulation of NF-κB signaling pathways and inhibition of iNOS and COX-2 expression .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Cell Line/Target | Effectiveness (GI50/MIC/IC50) |

|---|---|---|---|

| Anticancer | 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazine | KBvin (drug-resistant) | GI50 1.5 - 1.7 nM |

| Antifungal | Related tetrahydroquinolines | Aspergillus spp., Trichophyton spp. | MIC 16 - 32 μg/mL |

| Anti-inflammatory | Derivatives | BV2 microglial cells | IC50 20 - 40 µM |

Case Studies

- Anticancer Efficacy : A study evaluated a series of tetrahydroquinoline derivatives for their cytotoxicity against various cancer cell lines. Notably, one compound showed a significant reduction in viability across multiple lines including DU145 (prostate carcinoma) and H460 (lung carcinoma) with a notable mechanism involving tubulin inhibition .

- Fungal Infections : Another research highlighted the effectiveness of tetrahydroquinoline derivatives against chronic dermatophyte infections. The compounds displayed low MICs against Trichophyton rubrum, suggesting their candidacy for further development as antifungal agents .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline?

- The compound can be synthesized via reduction of quinazoline derivatives. Sodium amalgam in aqueous ethanol reduces quinazoline to 1,2,3,4-tetrahydroquinazoline, while lithium aluminum hydride (LiAlH₄) selectively yields 3,4-dihydroquinazoline intermediates . Methoxyphenyl substituents are introduced via electrophilic substitution or alkylation reactions, with regioselectivity influenced by the reactivity order of quinazoline positions (8 > 6 > 5 > 7 > 4 > 2) .

Q. What purification and characterization methods are recommended for this compound?

- Purification typically employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the target compound from reaction mixtures . Characterization includes H and C NMR to confirm methoxyphenyl and tetrahydroquinazoline moieties. For example, H NMR peaks for methoxy groups appear at ~3.8 ppm, while aromatic protons in the tetrahydroquinazoline ring resonate between 6.5–7.5 ppm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial activity can be assessed using disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Antifungal activity is tested against C. albicans . Methoxyphenyl-substituted analogs often show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for antimicrobial activity?

- SAR studies require synthesizing analogs with varying substituents (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy groups) and comparing their bioactivity. Computational modeling (e.g., molecular docking) can predict interactions with bacterial targets like dihydrofolate reductase. Experimental validation via MIC (Minimum Inhibitory Concentration) assays quantifies potency differences .

Q. What reaction mechanisms govern the regioselectivity of electrophilic substitutions in quinazoline derivatives?

- Electrophilic attack occurs preferentially at the 8-position due to electron density distribution in the aromatic ring. For example, nitration with HNO₃/H₂SO₄ yields 8-nitroquinazoline, while halogenation follows similar regioselectivity. Solvent polarity and temperature modulate reaction pathways .

Q. How should contradictory biological data across studies be addressed?

- Discrepancies in activity (e.g., varying MIC values) may arise from differences in bacterial strains, assay protocols, or compound purity. Reproducibility requires standardizing protocols (CLSI guidelines) and validating purity via HPLC (>95%). Cross-study meta-analyses can identify trends obscured by experimental variability .

Q. What strategies optimize cross-coupling reactions for synthesizing methoxyphenyl-substituted derivatives?

- Palladium-catalyzed Suzuki-Miyaura coupling efficiently introduces methoxyphenyl groups. Key conditions include PdCl₂(PPh₃)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ in dioxane-water (3:1) at 80°C. Microwave-assisted synthesis reduces reaction time while maintaining yields >80% .

Methodological Notes

- Synthetic Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of tetrahydroquinazoline intermediates .

- Data Interpretation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Biological Replicates : Include triplicate measurements in bioassays to ensure statistical significance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.